molecular formula C9H8OS B1283352 Benzo[b]thiophen-4-ylmethanol CAS No. 51830-54-7

Benzo[b]thiophen-4-ylmethanol

Cat. No. B1283352
CAS RN: 51830-54-7
M. Wt: 164.23 g/mol
InChI Key: CCSZLLVNXGKALH-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-ylmethanol is a chemical compound that belongs to the family of sulfur-containing heterocycles known as thiophenes. These compounds are of significant interest due to their utility in various fields, including materials science and pharmaceuticals. The benzo[b]thiophene moiety is particularly notable for its presence in structures that exhibit a range of desirable properties, such as electronic and photonic characteristics.

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through a practical one-pot procedure that starts from readily available bromoenynes and o-alkynylbromobenzene derivatives. This method involves a palladium-catalyzed C-S bond formation using a hydrogen sulfide surrogate, followed by a heterocyclization reaction. The process allows for in situ functionalization with selected electrophiles, which expands the potential for preparing highly substituted sulfur heterocycles . Additionally, α,α-disubstituted benzo[b]thien-2-ylmethanols can be arylated using aryl bromides in the presence of palladium(II) acetate and tricyclohexylphosphane, yielding 2-aryl-benzo[b]thiophenes in good to excellent yields .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been elucidated through single-crystal X-ray analysis. These compounds, including benzo[b]thiophenes, are found to have completely planar molecular structures that are packed in a herringbone arrangement. This planarity is crucial for their electronic properties and is a common feature among conjugated heterocyclic compounds .

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo various chemical reactions, including selective arylation and photocyclization. For instance, the photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives has been shown to produce thermally irreversible and fatigue-resistant photochromic properties. These derivatives can reversibly form red-colored closed-ring forms upon exposure to light, which are stable at elevated temperatures and can undergo numerous coloration/decoloration cycles without significant loss of performance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives have been studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These studies reveal important insights into the electrochemical behavior and optical properties of the compounds, which are essential for their application in electronic devices and materials . The crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane have also been compared, showing similarities in interplanar angles and edge-to-face interactions, which are substituted by S...π contacts in the benzo[b]thiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzo[b]thiophen-4-ylmethanol derivatives, such as benzo[b]thiophen-3-ylacetonitriles, are employed in the formation of [1]benzothieno[2,3-b]quinolines through a [3+3] annulation process with nitroarenes, indicating their utility in complex organic synthesis (Nowacki & Wojciechowski, 2017).
  • The compound also finds application in selective palladium-catalysed ipso arylation processes, as demonstrated by the synthesis of 2-aryl-benzo[b]thiophenes, highlighting its role in facilitating specific chemical transformations (Biro & Kotschy, 2007).

Medicinal Chemistry and Drug Design

  • Benzo[b]thiophene molecules, including derivatives of benzo[b]thiophen-4-ylmethanol, have significant importance in medicinal chemistry due to their wide range of pharmacological properties, underscoring their potential in drug development (Isloor, Kalluraya, & Pai, 2010).
  • Research in optimizing cell permeation of antibiotics like benzo[b]thiophene-2-ylboronic acid demonstrates the compound's relevance in enhancing the efficacy of beta-lactam antibiotics against resistant bacteria, showing its significance in addressing antibiotic resistance (Venturelli et al., 2007).

Material Science and Organic Electronics

  • Benzo[b]thiophene derivatives are also used in the field of material science, particularly in the synthesis of organic photoelectric materials and organic semiconductors, indicating their potential in electronic applications (Duc, 2020).
  • For instance, [1]benzothieno[3,2-b]benzothiophene derivatives are characterized for their use as active layers in organic field-effect transistors (OFETs), highlighting the compound's utility in the development of advanced electronic devices (Ryu et al., 2023).

properties

IUPAC Name

1-benzothiophen-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZLLVNXGKALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565395
Record name (1-Benzothiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-4-ylmethanol

CAS RN

51830-54-7
Record name Benzo[b]thiophene-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51830-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzothiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (400 ml) of 4,5,6,7-tetrahydrobenzo(b)thiophen-4-one (70.0 g) in methanol was added dropwise a solution (200 ml) of bromine (75.0 g) in methanol at room temperature. After the completion of the reaction, the reaction mixture was poured into water and extracted with chloroform, and the solvent was evaporated under reduced pressure. The obtained residue was dissolved in DMF (500 ml) and lithium bromide (30.0 g) was added. The reaction mixture was stirred with heating at a reaction temperature of 110° C. for 1 hr. The reaction mixture was poured into ice water, extracted with chloroform, the extract was dried over magnesium sulfate and concentrated under reduced pressure to give 4-hydroxymethylbenzo(b)thiophene (50.5 g). This was dissolved in DMF (300 ml) and boron hydride (15.0 g) was added. The mixture was stirred at room temperature for 1 hr. To this reaction mixture was added dropwise methoxymethyl chloride (16.5 g). After the completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried and concentrated under reduced pressure. The residue was dissolved in THF (400 ml) and n-BuLi (1.6M hexane solution) (250 ml) was added dropwise at −78° C. After the mixture was stirred for 30 min, and carbonic acid gas was blown in until the reaction ended. The reaction mixture was poured into water, and the aqueous layer was made acidic with hydrochloric acid, and after extraction with ethyl acetate, the solvent was evaporated under reduced pressure to give the title compound as white crystals, melting point 212–214° C.
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